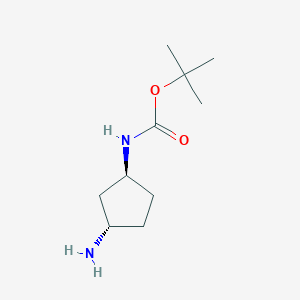

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666923 | |

| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645400-44-8 | |

| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds, allowing for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate exhibits various biological activities, making it a candidate for drug development. It has been cited in studies related to:

- Enzyme Inhibition: The compound has been investigated for its potential as a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various cancers and autoimmune diseases .

- Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Drug Development

This compound is primarily utilized in the development of pharmaceuticals targeting specific pathways involved in disease processes. Its structural characteristics allow for modifications that enhance efficacy and reduce side effects.

Research Use

This compound is primarily available for research purposes and has been used in various studies focusing on:

- Pharmacokinetics and Pharmacodynamics: Understanding how the compound interacts within biological systems.

- Formulation Studies: Developing formulations for in vivo studies, including methods for preparing stock solutions and calculating dosages for animal models .

Case Study 1: BTK Inhibition

A study published on small molecule inhibitors highlighted the role of this compound as a promising candidate against BTK. The research demonstrated that the compound effectively inhibited BTK activity in vitro, leading to reduced proliferation of B-cell malignancies. This study emphasizes its potential application in treating chronic lymphocytic leukemia (CLL) and other related cancers .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound showed that it could mitigate oxidative stress-induced neuronal damage. The results indicated that this compound might be beneficial in developing therapies for conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage in a dark place under an inert atmosphere at room temperature to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Purity : Available at 95% purity for research applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds

Physicochemical and Reactivity Differences

- Amino vs. Hydroxy/Ketone Groups: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxy analog (CAS 154737-89-0) participates in esterification or oxidation reactions . The ketone derivative (CAS 847416-99-3) is more electrophilic, facilitating condensations or reductions .

Table 2: Reactivity and Stability Comparison

Table 3: Hazard Profile Comparison

Commercial Availability and Pricing

- The target compound is priced at ¥2404.00 for 5 g (95% purity), while the hydroxy analog (CAS 154737-89-0) is temporarily out of stock .

Biological Activity

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, also known by its CAS number 645400-44-8, is a carbamate derivative with significant potential in biological research and medicinal chemistry. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets, particularly enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 645400-44-8

The biological activity of this compound primarily involves its role as a substrate or inhibitor in enzymatic reactions. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its ability to mimic natural substrates makes it particularly useful in enzyme inhibition studies.

Interaction with Enzymes

Research indicates that this compound interacts with multiple enzymes, potentially affecting their catalytic activities. For instance, it has been investigated for its role in studying enzyme interactions related to metabolic pathways and signal transduction .

Applications in Research

The compound is utilized in various fields of biological research:

- Enzyme Inhibition Studies : It serves as a model compound for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

- Protein Modifications : The compound helps in studying post-translational modifications of proteins, which are crucial for understanding cellular functions.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of this compound with cyclin-dependent kinases (CDKs) demonstrated its potential as an inhibitor. The compound exhibited selective inhibition of CDK9, which is vital for regulating cell cycle progression and transcriptional control in cancer cells .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.5 | High |

| Other CDK inhibitors | Varies | Low |

Study 2: Neuroprotective Effects

Preliminary studies suggest that compounds structurally similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. These findings indicate the potential for developing therapeutic agents targeting neurological disorders .

Q & A

Q. What are the recommended storage conditions for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate to ensure its stability?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Exposure to light, moisture, or oxygen may lead to decomposition or side reactions. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating proper ventilation and personal protective equipment (PPE) such as gloves and goggles .

Q. What spectroscopic methods confirm the structure and purity of this compound?

- 1H/13C NMR : Validates molecular structure through characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, cyclopentyl protons at δ ~1.5–2.5 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (200.28 g/mol) via [M+H]+ or [M+Na]+ ions.

- HPLC : Assesses purity (>95% typical) using reverse-phase C18 columns with acetonitrile/water gradients. The InChIKey (PGBVMVTUWHCOHX-YUMQZZPRSA-N) serves as a unique identifier for database cross-referencing .

Outline the key steps in synthesizing this compound.

- Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in THF under basic conditions (e.g., triethylamine).

- Step 2 : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce functional groups.

- Step 3 : Purification via silica gel column chromatography (ethyl acetate/hexane gradients) to isolate the product .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving this compound derivatives?

- Catalyst Selection : Pd(PPh3)2Cl2 (5 mol%) with CuI (10 mol%) enhances efficiency in Sonogashira or Buchwald-Hartwig reactions.

- Solvent : THF or DMF at 65°C improves solubility of intermediates.

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5) or LC-MS.

- Yield Improvement : Pre-activate catalysts under inert atmospheres and use degassed solvents to minimize side reactions .

Q. What analytical strategies resolve stereochemical ambiguities in this compound intermediates?

- X-ray Crystallography : Definitive confirmation of absolute configuration using SHELX programs for structure refinement .

- Chiral HPLC : Separates enantiomers on Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- 2D NMR : NOESY correlations between cyclopentyl protons and tert-butyl groups validate spatial arrangements .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

The bulky tert-butyl group restricts access to the carbamate nitrogen, favoring reactions at the less hindered cyclopentyl amine. Kinetic studies show slower acylation rates compared to non-Boc-protected analogs. Solvent polarity (e.g., DCM vs. DMF) modulates reaction rates by stabilizing transition states .

Q. What challenges arise during purification of this compound, and how are they mitigated?

- Challenge : Co-elution of polar by-products during column chromatography.

- Solution : Use basic alumina instead of silica gel or switch to reverse-phase HPLC with acetonitrile/water gradients.

- Pre-adsorption : Load crude product onto silica gel before column packing to improve resolution .

Methodological Notes

- Safety : Always handle under inert atmospheres (N2/Ar) and use PPE to mitigate hazards (H302-H335) .

- Stereochemical Analysis : Combine experimental (X-ray, NMR) and computational (DFT) methods for robust confirmation .

- Reaction Optimization : Systematic screening of catalysts, solvents, and temperatures is critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.